2,3-Dichloro-6-fluorobenzenesulfonyl chloride

Vue d'ensemble

Description

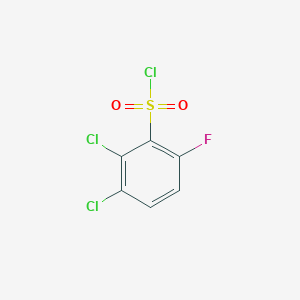

2,3-Dichloro-6-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3FO2S and a molecular weight of 263.5 g/mol . It belongs to the family of benzenesulfonyl chlorides and is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonyl chloride group attached to a benzene ring .

Méthodes De Préparation

2,3-Dichloro-6-fluorobenzenesulfonyl chloride can be synthesized by the reaction of 2,6-dichloro-3-fluorobenzenesulfonic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide . The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with further thionyl chloride to give the final product .

Analyse Des Réactions Chimiques

2,3-Dichloro-6-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions: Typical reagents used in these reactions include thionyl chloride, dimethylformamide, and various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

One of the primary applications of 2,3-dichloro-6-fluorobenzenesulfonyl chloride is in the synthesis of pharmaceutical intermediates. Its sulfonyl chloride group makes it an excellent electrophile for nucleophilic substitution reactions.

Case Studies:

- Anticancer Agents : Research has indicated that compounds derived from this compound can serve as precursors for the synthesis of potent anticancer agents. For instance, modifications to the sulfonamide moiety have been shown to enhance biological activity against specific cancer cell lines .

- Neuroactive Compounds : The compound has also been utilized in synthesizing neuroactive agents. For example, derivatives have been explored for their potential as TRPA1 antagonists, which are of interest in pain management therapies .

Agrochemical Applications

The compound plays a crucial role in the development of herbicides and pesticides. Its ability to act as a sulfonylating agent allows for the modification of various active ingredients to improve their efficacy and selectivity.

Case Studies:

- Herbicide Intermediates : A synthetic route involving this compound has been reported for creating herbicide intermediates that exhibit enhanced activity against specific weed species while minimizing environmental impact .

Material Science

In material science, this compound is utilized in the development of functional materials. Its ability to form stable covalent bonds with various substrates makes it valuable for creating self-assembled monolayers (SAMs) on surfaces.

Applications:

- Surface Modification : The compound has been employed to modify gold surfaces for biosensing applications by forming aromatic SAMs that enhance sensor sensitivity and selectivity .

Chemical Synthesis and Reactions

The compound’s reactivity extends to various chemical transformations, including:

Mécanisme D'action

The mechanism of action of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often facilitated by the presence of catalysts and specific reaction conditions .

Comparaison Avec Des Composés Similaires

2,3-Dichloro-6-fluorobenzenesulfonyl chloride can be compared with other similar compounds such as:

2,6-Difluorobenzenesulfonyl chloride: This compound has two fluorine atoms instead of chlorine and is used in similar synthetic applications.

2-Fluorobenzenesulfonyl chloride: This compound contains only one fluorine atom and is used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis.

Activité Biologique

2,3-Dichloro-6-fluorobenzenesulfonyl chloride is a sulfonamide derivative known for its diverse biological activities, particularly as an inhibitor in various enzymatic processes. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

The molecular formula of this compound is CHClFOS, and it features a sulfonyl chloride functional group that is critical for its reactivity and biological activity. Its structure allows for interactions with various biological targets, enhancing its efficacy as a pharmaceutical agent.

The biological activity of this compound primarily stems from its role as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in tumor progression and metastasis. Inhibition of ATX can reduce cancer cell invasion and metastasis, making this compound a candidate for cancer therapy.

Inhibition of Autotaxin

A study demonstrated that derivatives of benzene-sulfonamide, including this compound, exhibited significant inhibition of ATX with IC values in the nanomolar range. The compound's mechanism involves competitive inhibition by binding to a hydrophobic pocket of the enzyme, thereby preventing substrate access.

| Compound | IC (nM) | Target Enzyme | Effect on Cell Line |

|---|---|---|---|

| This compound | ~9 | Autotaxin | Reduced melanoma metastasis |

| Compound 3b | ~9 | Autotaxin | Reduced chemoresistance |

| Compound 14 | ~35 | Autotaxin | Inhibitory effect |

Anti-Cancer Activity

Research indicates that this compound can significantly reduce the metastatic potential of melanoma cells in vitro. This was evidenced by decreased invasion in assays using A2058 human melanoma cells when treated with the compound.

Case Study 1: Melanoma Metastasis

In a controlled experiment involving A2058 human melanoma cells, treatment with this compound resulted in a substantial decrease in cell invasion compared to untreated controls. This highlights the compound's potential as a therapeutic agent against metastatic melanoma.

Case Study 2: Chemoresistance in Breast Cancer

Another study explored the effects of this compound on breast cancer stem-like cells. The results indicated that it effectively reduced chemoresistance to paclitaxel, suggesting that it may enhance the efficacy of existing chemotherapeutic agents.

Propriétés

IUPAC Name |

2,3-dichloro-6-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)6(5(3)8)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMMLUHUCSXISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.